C6H14O3 + Cl2 -> C5H11ClO3 + HCl (solvent)1,1,1-Trimethoxyethane + Chlorine -> CTME + Hydrogen chloride
2-Chloro-1,1,1-trimethoxyethane can be used to cleave N-glycosidic bonds, which link sugar molecules (glycans) to proteins. This cleavage reaction allows researchers to study the structure and function of these glycans []. The cleaved glycans can then be further analyzed using techniques like mass spectrometry.
2-Chloro-1,1,1-trimethoxyethane is a reagent used in the process of creating recombinant proteins. These are proteins produced by genetically modified organisms. The compound helps in protein solubilization during the purification process [].
The synthesis of 2-chloro-1,1,1-trimethoxyethane can be achieved through several methods:
2-Chloro-1,1,1-trimethoxyethane finds various applications across different fields:
Interaction studies involving 2-chloro-1,1,1-trimethoxyethane primarily focus on its reactivity with nucleophiles and other electrophiles. Research indicates that its chlorinated nature enhances its ability to engage in substitution reactions, making it an attractive candidate for further exploration in synthetic organic chemistry. The compound's interactions can lead to the formation of diverse derivatives with potential applications in medicinal chemistry .
Several compounds share structural similarities with 2-chloro-1,1,1-trimethoxyethane. Here are some notable examples:
Uniqueness: The presence of three methoxy groups alongside a chlorine atom distinguishes 2-chloro-1,1,1-trimethoxyethane from its analogs. This structural configuration enhances its reactivity profile and utility in organic synthesis compared to other similar compounds.
Flammable